molecular formula C21H16F6N2O4 B6292758 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene CAS No. 127270-91-1

1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene

Cat. No. B6292758
CAS RN: 127270-91-1
M. Wt: 474.4 g/mol
InChI Key: ILLRGKVUMVPXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene (BAPF-CP) is a synthetic compound that has been studied extensively for its potential medical and industrial applications. BAPF-CP is a fluorinated cyclopentene that was first synthesized in the late 1980s and has since been used in a variety of scientific research applications. BAPF-CP has been studied for its ability to act as a molecular switch, as well as its ability to act as a molecular recognition element. Additionally, BAPF-CP has been studied for its potential use in drug delivery, as a catalyst in organic synthesis, and as a material for nanotechnology.

Scientific Research Applications

1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has a variety of scientific research applications, including its use as a molecular switch, a molecular recognition element, a drug delivery system, a catalyst in organic synthesis, and a material for nanotechnology. 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has been used in the development of molecular switches, which are compounds that can be used to control the activity of other molecules. 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has also been used as a molecular recognition element, which is a compound that can be used to selectively bind to specific molecules. Additionally, 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has been studied for its potential use in drug delivery, as a catalyst in organic synthesis, and as a material for nanotechnology.

Mechanism Of Action

The mechanism of action of 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is not fully understood. However, it is believed that 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is able to act as a molecular switch by forming a complex with a target molecule and then changing its conformation in response to an external stimulus. Additionally, 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is believed to act as a molecular recognition element by selectively binding to specific molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene are not fully understood. However, 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has been studied for its potential to act as a molecular switch and molecular recognition element, which may have implications for its use in drug delivery and as a catalyst in organic synthesis. Additionally, 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has been studied for its potential use as a material for nanotechnology, which may have implications for its use in medical applications.

Advantages And Limitations For Lab Experiments

The advantages of using 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene in lab experiments include its ability to act as a molecular switch, a molecular recognition element, and a material for nanotechnology. Additionally, 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is relatively stable and easy to synthesize, making it a useful compound for laboratory research. The primary limitation of using 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene in lab experiments is its potential toxicity, as it is a fluorinated compound.

Future Directions

There are a variety of potential future directions for research involving 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene. These include further studies into its potential uses as a molecular switch, a molecular recognition element, and a material for nanotechnology. Additionally, research could be conducted into the potential medical applications of 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene, such as its use in drug delivery and as a catalyst in organic synthesis. Finally, further research could be conducted into the biochemical and physiological effects of 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene.

Synthesis Methods

1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene can be synthesized by a variety of methods, including the palladium-catalyzed fluorination of cyclopentene, the reaction of 4-acetamidophenol with hexafluorocyclopentene, and the reaction of 4-acetamidophenol with hexafluorocyclopentadiene. The palladium-catalyzed fluorination of cyclopentene is the most widely used method for the synthesis of 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene. This method involves the reaction of cyclopentene with a palladium catalyst and a fluorinating agent, such as hexafluorophosphoric acid. The reaction is typically carried out in the presence of an organic solvent, such as acetonitrile.

properties

IUPAC Name

N-[4-[2-(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F6N2O4/c1-11(30)28-13-3-7-15(8-4-13)32-17-18(20(24,25)21(26,27)19(17,22)23)33-16-9-5-14(6-10-16)29-12(2)31/h3-10H,1-2H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLRGKVUMVPXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C(C(C2(F)F)(F)F)(F)F)OC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene

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